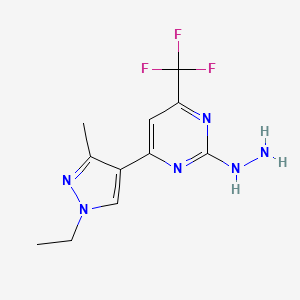

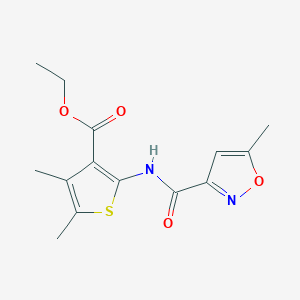

N-(2-Amino-1-cyclohexylethyl)-2,2-difluoro-2-(2-methylpyrazol-3-yl)acetamide;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-Amino-1-cyclohexylethyl)-2,2-difluoro-2-(2-methylpyrazol-3-yl)acetamide; dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. For instance, the first paper details the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which shares the amide functional group and an aromatic amine, which are common features in medicinal chemistry due to their potential biological activities . The second paper explores a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are evaluated as opioid kappa agonists, indicating the relevance of such structures in drug discovery .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. In the first paper, the target compound is synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU under dry conditions . This method suggests that similar amide compounds could be synthesized using acylation reactions with appropriate amines and acid derivatives. The second paper does not provide detailed synthetic steps but implies the use of chiral amino acids to introduce substituents, which could be a strategy for synthesizing the compound with the desired stereochemistry .

Molecular Structure Analysis

The molecular structure of the compound from the first paper is determined using crystallography, revealing an orthorhombic crystal system with specific unit cell parameters and exhibiting intermolecular hydrogen bonds . Although the exact structure of "N-(2-Amino-1-cyclohexylethyl)-2,2-difluoro-2-(2-methylpyrazol-3-yl)acetamide; dihydrochloride" is not provided, it can be inferred that similar analytical techniques could be used to elucidate its structure, and it may also exhibit hydrogen bonding due to the presence of amide and amine groups.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of the specific compound . However, amide compounds, in general, can participate in various chemical reactions, such as hydrolysis, amidation, and nucleophilic substitution, which could be relevant for further functionalization or for understanding its mechanism of action in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not described in the papers. However, based on the structural similarities to the compounds discussed, it can be hypothesized that "N-(2-Amino-1-cyclohexylethyl)-2,2-difluoro-2-(2-methylpyrazol-3-yl)acetamide; dihydrochloride" would exhibit properties typical of solid organic compounds, such as a specific melting point, solubility in organic solvents, and stability under standard conditions. The presence of the difluoro group and the dihydrochloride salt form would influence its solubility and potentially its biological activity .

Applications De Recherche Scientifique

Synthesis and Characterization of Heterocyclic Derivatives

Compounds with similar structural motifs have been synthesized and characterized, indicating the importance of such molecules in developing new chemical entities. For instance, Raslan, Sayed, and Khalil (2016) discussed the synthesis of various heterocyclic derivatives, including pyrazole, thiazole, and pyridine, showcasing the potential of complex acetamides in medicinal chemistry and material science Raslan, M., Sayed, S., & Khalil, M. A. (2016). Synthesis of Some Pyrazole, Thiazole, Pyridine, and 1,3,4-Thiadiazole Derivatives Incorporating 2-Thiazolyl Moiety. Journal of Heterocyclic Chemistry, 53, 727-733.

Structural Studies and Molecular Interactions

Boechat et al. (2011) provided insights into the structural aspects of acetamide derivatives, highlighting their molecular shapes and intermolecular interactions. These findings are crucial for understanding the physical and chemical properties of similar compounds, including their potential binding affinity and specificity towards biological targets Boechat, N., Bastos, M., Maciel, L. C., Kover, W. B., Wardell, S., & Wardell, J. (2011). Structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides. Journal of Chemical Crystallography, 41, 874-879.

Biological Activities and Potential Therapeutic Applications

Research on acetamide derivatives has shown their potential in exhibiting various biological activities. Aggarwal et al. (2014) synthesized and evaluated a series of aminopyrazole derivatives for their antibacterial and cytotoxic properties, suggesting the applicability of such compounds in developing new antimicrobial and anticancer agents Aggarwal, R., Bansal, A., Rozas, I., Diez-Cecilia, E., Kaur, A., Mahajan, R., & Sharma, J. (2014). p-Toluenesulfonic acid-catalyzed solvent-free synthesis and biological evaluation of new 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazole derivatives. Medicinal Chemistry Research, 23, 1454-1464.

Chemical Synthesis and Material Science Applications

The versatility of acetamide derivatives in chemical synthesis is evident from the work of Noolvi et al. (2014), who demonstrated the synthesis and antimicrobial activity of azetidine-2-one derivatives of 1H-benzimidazole. This research underscores the potential of complex acetamides in synthesizing new materials with specific functionalities Noolvi, M., Agrawal, S., Patel, H., Badiger, A., Gaba, M., & Zambre, A. (2014). Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. Arabian Journal of Chemistry, 7, 219-226.

Propriétés

IUPAC Name |

N-(2-amino-1-cyclohexylethyl)-2,2-difluoro-2-(2-methylpyrazol-3-yl)acetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22F2N4O.2ClH/c1-20-12(7-8-18-20)14(15,16)13(21)19-11(9-17)10-5-3-2-4-6-10;;/h7-8,10-11H,2-6,9,17H2,1H3,(H,19,21);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURXOGFAXVVALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C(=O)NC(CN)C2CCCCC2)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2541644.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2541649.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2541652.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2541653.png)

![6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine](/img/structure/B2541654.png)

![4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2541655.png)

![4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid](/img/structure/B2541661.png)